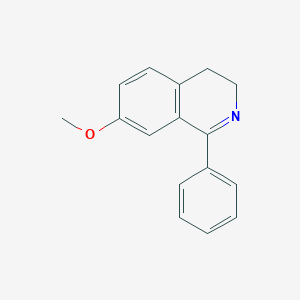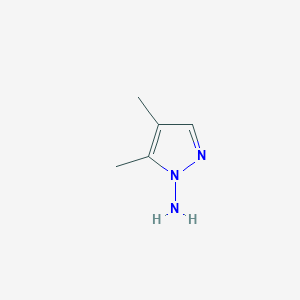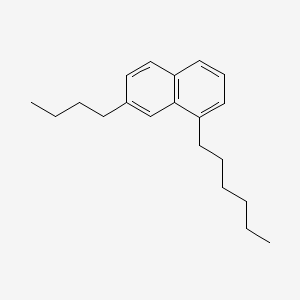
N-(4-hydroxybutyl)quinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxybutyl)quinoline-6-carboxamide is a chemical compound that belongs to the quinoline carboxamide family This compound is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxybutyl)quinoline-6-carboxamide typically involves the reaction of quinoline-6-carboxylic acid with 4-hydroxybutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
N-(4-hydroxybutyl)quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents such as N-bromosuccinimide (NBS) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxybutyl group may yield a quinoline-6-carboxamide derivative with a carbonyl group, while substitution reactions may yield halogenated quinoline derivatives .
科学研究应用
N-(4-hydroxybutyl)quinoline-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of N-(4-hydroxybutyl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to down-regulate Bcl-2 and up-regulate BAX and Caspase-3, leading to apoptosis (programmed cell death) in cancer cells . Additionally, it may inhibit the activity of Pim-1 kinase, thereby disrupting cell survival and proliferation pathways .
相似化合物的比较
N-(4-hydroxybutyl)quinoline-6-carboxamide can be compared with other quinoline carboxamide derivatives, such as:
4-hydroxy-N-(4-hydroxyphenyl)quinoline-2-carboxamide: Known for its efficiency in CO2 hydrogenation.
N-phenyl isoquinoline-1-carboxamide: Exhibits high catalytic activity in formic acid dehydrogenation.
属性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
N-(4-hydroxybutyl)quinoline-6-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c17-9-2-1-7-16-14(18)12-5-6-13-11(10-12)4-3-8-15-13/h3-6,8,10,17H,1-2,7,9H2,(H,16,18) |
InChI 键 |
RKAIDSSGAQROHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NCCCCO)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
![[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)




![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)

![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)



![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)

